

5,8-Dibromoquinoline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,8-Dibromoquinoline**

Cat. No.: **B185300**

[Get Quote](#)

An In-depth Technical Guide to **5,8-Dibromoquinoline**

Abstract

This technical guide provides a comprehensive overview of **5,8-dibromoquinoline**, a key heterocyclic organic compound. The document details its fundamental physicochemical properties, outlines established synthesis and characterization protocols, and explores its significant applications, particularly as a pharmaceutical intermediate and a precursor in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Introduction

5,8-Dibromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The introduction of two bromine atoms at the 5 and 8 positions of the quinoline ring significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. Its structural rigidity and the presence of reactive bromine atoms allow for further functionalization through various cross-coupling and substitution reactions. This guide aims to be a self-contained resource, consolidating critical technical information to support ongoing and future research involving this versatile compound.

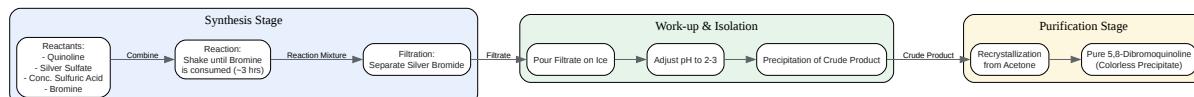
Physicochemical Properties

A thorough understanding of the physicochemical properties of **5,8-dibromoquinoline** is paramount for its safe handling, storage, and application in experimental design. The key

properties are summarized below.

Table 1: Physicochemical Properties of **5,8-Dibromoquinoline**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ Br ₂ N	[1][2]
Molecular Weight	286.95 g/mol	[1][3]
CAS Number	81278-86-6	[1][4]
Appearance	Solid	[2]
Melting Point	129-130 °C	[5]
Boiling Point	347.9±22.0 °C (Predicted)	[4]
Density	1.923±0.06 g/cm ³ (Predicted)	[4]
pKa	1.24±0.29 (Predicted)	[4]
Storage Conditions	Sealed in dry, Room Temperature	[4]


These properties indicate that **5,8-dibromoquinoline** is a stable solid under standard laboratory conditions. Its predicted pKa suggests it is a very weak base. The distinct melting point provides a straightforward method for a preliminary purity assessment.

Synthesis and Purification

The synthesis of **5,8-dibromoquinoline** is a critical process for its availability in research. Several synthetic routes have been reported, with the direct bromination of quinoline being a common approach.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **5,8-dibromoquinoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **5,8-dibromoquinoline**.

Detailed Experimental Protocol

This protocol is based on a well-established method for the preparation of **5,8-dibromoquinoline**.^[5]

Materials:

- Quinoline (6.6 ml)
- Silver sulfate (16.5 g)
- Concentrated sulfuric acid (60 ml)
- Bromine (5.2 ml)
- Ice
- Acetone (for recrystallization)

Procedure:

- In a suitable reaction vessel, combine quinoline, silver sulfate, and concentrated sulfuric acid.
- Slowly add bromine to the solution.

- Shake the mixture vigorously for approximately 3 hours, or until the characteristic color of bromine disappears.
- Filter the reaction mixture to remove the silver bromide precipitate.
- Wash the collected silver bromide with water.
- Combine the filtrate and the washings and pour the mixture over a sufficient amount of ice.
- Adjust the pH of the solution to 2-3, which will cause a colorless precipitate to form.
- Collect the precipitate by filtration.
- Recrystallize the crude product from acetone to yield pure **5,8-dibromoquinoline**.^[5]

Causality of Experimental Choices:

- Silver Sulfate: The use of silver sulfate is crucial as it acts as a catalyst and facilitates the electrophilic substitution by forming a more reactive brominating species.
- Concentrated Sulfuric Acid: Sulfuric acid serves as both a solvent and a protonating agent, activating the quinoline ring towards electrophilic attack.
- pH Adjustment: The precipitation of the product at a specific pH is a critical purification step, leveraging the compound's low solubility under acidic conditions while keeping potential impurities dissolved.

Spectroscopic Characterization

Unequivocal structural confirmation of synthesized **5,8-dibromoquinoline** is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. While specific spectral data for **5,8-dibromoquinoline** is not readily available in the provided search results, predictions can be made based on related structures.^{[6][7][8]}

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the quinoline ring.
- ^{13}C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. A key feature in the mass spectrum of **5,8-dibromoquinoline** will be the isotopic pattern of bromine. Due to the nearly equal natural abundance of the ^{79}Br and ^{81}Br isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups and the overall fingerprint of the molecule. The vibrational spectra of halogenated quinolines have been studied, providing a basis for the interpretation of the IR spectrum of **5,8-dibromoquinoline**.[\[9\]](#)

Applications in Research and Development

5,8-Dibromoquinoline serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Precursor for Biologically Active Compounds

The bromine atoms at the 5 and 8 positions are amenable to various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the synthesis of novel quinoline derivatives. Studies have shown that bromoquinolines and their derivatives can exhibit a range of biological activities, including anticancer properties.[\[10\]](#)[\[11\]](#)[\[12\]](#) For instance, derivatives of bromoquinolines have been investigated for their potential as anticancer agents and topoisomerase inhibitors.[\[12\]](#)

Role in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11] The ability to selectively functionalize the **5,8-dibromoquinoline** core makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of various substituted quinolines from bromo-precursors has been a key strategy in the development of new therapeutic agents.[11][13] For example, the chemistry of quinolin-5,8-dione compounds, which can be derived from bromoquinolines, has been of great interest due to their broad pharmacological activities.[14]

Synthetic Utility

Beyond pharmaceutical applications, **5,8-dibromoquinoline** is a useful building block in organic synthesis for creating complex heterocyclic systems. The differential reactivity of the bromine atoms can potentially be exploited for sequential, site-selective reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5,8-dibromoquinoline**.

Table 2: Safety and Handling Guidelines

Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear safety goggles, chemical-resistant gloves, and a lab coat.	[15] [16]
Engineering Controls	Handle in a well-ventilated area, preferably a chemical fume hood.	[15]
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols.	[15] [17]
Storage	Store in a tightly closed container in a dry, well-ventilated place.	[15] [17]
First Aid (Eyes)	Immediately flush with plenty of water for at least 15 minutes.	[16] [17]
First Aid (Skin)	Wash off with soap and plenty of water.	[16] [17]
First Aid (Inhalation)	Move person into fresh air.	[16]
First Aid (Ingestion)	Do NOT induce vomiting. Seek immediate medical attention.	[16] [17]

While a specific, comprehensive safety data sheet (SDS) for **5,8-dibromoquinoline** was not found in the initial search, the guidelines for structurally similar bromo-aromatic compounds should be followed.[\[16\]](#)[\[17\]](#)

Conclusion

5,8-Dibromoquinoline is a compound of significant interest due to its utility as a synthetic intermediate. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable tool for researchers. The potential for this molecule to serve as a scaffold for the development of novel therapeutic agents underscores the importance of a

thorough understanding of its chemistry, as detailed in this guide. Future research will likely continue to uncover new applications for this versatile heterocyclic compound.

References

- PrepChem.
- ChemBK. **5,8-DIBROMOQUINOLINE**. [\[Link\]](#)
- Exclusive Chemistry Ltd. **5,8-Dibromoquinoline** supplier - CAS 81278-86-6. [\[Link\]](#)
- PubChem. 5,8-Dibromoisoquinoline. [\[Link\]](#)
- ChemBK. 5,8-dibromo-Quinoxaline. [\[Link\]](#)
- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [\[Link\]](#)
- National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [\[Link\]](#)
- ResearchGate. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [\[Link\]](#)
- PubChem. 5,8-Dibromoquinoxaline. [\[Link\]](#)
- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [\[Link\]](#)
- ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [\[Link\]](#)
- ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [\[Link\]](#)
- ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [\[Link\]](#)
- ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 5,8-Dibromoquinoline | CymitQuimica [cymitquimica.com]
- 3. 5,8-Dibromoisoquinoline | C9H5Br2N | CID 271281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5,8-Dibromoquinoline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185300#5-8-dibromoquinoline-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com